hept-6-enal
Overview
Description
It is a fatty aldehyde characterized by a seven-carbon chain with a terminal aldehyde group and a double bond between the sixth and seventh carbon atoms . This compound is commonly found in various natural sources and is known for its distinctive odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
hept-6-enal can be synthesized through several methods. One common synthetic route involves the hydroformylation of 1,5-hexadiene using carbon monoxide and hydrogen in the presence of a rhodium catalyst . Another method involves the reduction-oxygenation of (2E,4E)-2,4-alkadienals with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst .
Industrial Production Methods
Industrial production of 6-heptenal typically involves the hydroformylation process due to its efficiency and scalability. The reaction is carried out under high pressure and temperature conditions to achieve optimal yields. The resulting product is then purified through distillation or other separation techniques to obtain high-purity 6-heptenal .
Chemical Reactions Analysis
Types of Reactions
hept-6-enal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: 6-Hepten-1-ol.
Substitution: Secondary alcohols and other substituted products depending on the nucleophile used.
Scientific Research Applications
hept-6-enal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its role in biological processes and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-heptenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This reactivity is often exploited in chemical biology to study protein function and to develop new therapeutic agents.
Comparison with Similar Compounds
hept-6-enal can be compared with other similar compounds, such as:
Hexanal: A six-carbon aldehyde with similar reactivity but lacking the double bond present in 6-heptenal.
Heptanal: A seven-carbon aldehyde without the double bond, making it less reactive in certain chemical reactions.
The uniqueness of 6-heptenal lies in its specific structure, which combines a terminal aldehyde group with a double bond, providing distinct reactivity and applications in various fields.
Properties
IUPAC Name |
hept-6-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXPXHVBWFDRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415269 | |
Record name | 6-heptenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17206-61-0 | |
Record name | 6-heptenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 6-heptenal in organic synthesis?
A1: 6-Heptenal serves as a versatile building block in organic synthesis, particularly for constructing complex natural products. Its structure, featuring both an aldehyde and a terminal alkene, allows for various chemical transformations. For example, researchers have utilized 6-heptenal in the synthesis of (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate, a component of the California red scale pheromone []. Additionally, it serves as a starting material in the total synthesis of (3R, 4S)-4-hydroxylasiodiplodin, where it undergoes reactions like Wittig reaction, Sharpless epoxidation, and ring-closing metathesis [].
Q2: Can you elaborate on the stereoselective reactions involving 6-heptenal derivatives?
A2: 6-Heptenal derivatives, like 5-oxo-6-heptenals, participate in intramolecular cycloaddition reactions with azomethine ylides []. These reactions demonstrate remarkable stereoselectivity, influenced by the type of azomethine ylide and the length of the intervening chain. For instance, using 2-phenyl-4-thiazolidinecarboxylic acid or its methyl ester as a precursor to the azomethine ylide results in exceptionally high diastereofacial selectivity during the cycloaddition [].
Q3: How is 6-heptenal used in the synthesis of chiral molecules?
A3: Researchers have successfully employed 6-heptenal derivatives, specifically 2-hydroxy-2,6-dimethyl-6-heptenal, in the asymmetric synthesis of both enantiomers of frontalin, a pheromone []. This synthesis utilizes (S)-2-(anilinomethyl)pyrrolidine as a chiral auxiliary, leading to the formation of the target enantiomers in high optical yields []. A similar approach utilizing the same chiral auxiliary was also used to synthesize (−)-Malyngolide from (S)-2-hydroxy-2-nonyl-6-heptenal [].
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